methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate
Description
methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a cyano group, a fluoromethoxy group, and an imino group attached to an acetate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
127929-86-6 |
|---|---|
Molecular Formula |
C5H5FN2O3 |
Molecular Weight |
160.104 |
IUPAC Name |
methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate |
InChI |
InChI=1S/C5H5FN2O3/c1-10-5(9)4(2-7)8-11-3-6/h3H2,1H3/b8-4- |
InChI Key |
MZJKDLYATGBQJJ-YWEYNIOJSA-N |
SMILES |
COC(=O)C(=NOCF)C#N |
Synonyms |
Acetic acid, cyano[(fluoromethoxy)imino]-, methyl ester, (Z)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate typically involves the reaction of cyanoacetamide with fluoromethoxyamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or distillation .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluoromethoxy group with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted esters. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology
Its unique structural features make it a valuable tool for probing biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific enzymes and receptors .
Industry
Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and fluoromethoxy group play crucial roles in binding to these targets, leading to inhibition or activation of their functions. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate: This compound is similar in structure but contains a nitrophenylsulfonyloxy group instead of a fluoromethoxy group.
2-cyano-2-(tosyloxyimino)acetate: This compound has a tosyloxy group in place of the fluoromethoxy group.
Uniqueness
methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate is unique due to the presence of the fluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to specific molecular targets compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
